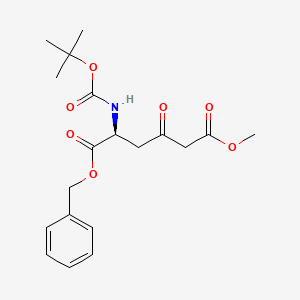

(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a hexanedioate backbone, making it a versatile intermediate in the synthesis of various biologically active molecules.

Mécanisme D'action

Target of Action

The compound contains a tert-butyloxycarbonyl (boc) group, which is commonly used in organic synthesis for the protection of amino groups .

Mode of Action

The compound interacts with its targets through the Boc group. The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The compound likely participates in biochemical pathways involving amino acids and peptides, given the presence of the Boc group. The Boc group can be selectively removed to expose the amino group, which can then interact with other molecules in the pathway .

Result of Action

The result of the compound’s action would depend on the specific biochemical pathway in which it is involved. In general, the removal of the Boc group would allow the amino group to participate in subsequent reactions, potentially leading to the synthesis of new compounds .

Action Environment

The action of (S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be achieved using oxalyl chloride in methanol under room temperature conditions . Additionally, the compound’s stability and reactivity can be affected by factors such as pH, temperature, and the presence of other reactive species in the environment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate typically involves the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amino compound.

Formation of the Hexanedioate Backbone: The hexanedioate backbone is introduced through esterification reactions, often using appropriate carboxylic acids and alcohols.

Benzylation: The benzyl group is introduced via benzylation reactions, typically using benzyl halides and suitable bases.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable production compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the Boc-protected amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Benzyl halides with bases such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Benzylated derivatives or deprotected amines.

Applications De Recherche Scientifique

(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate has diverse applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Shares the Boc-protected amino group and a similar backbone.

tert-Butanesulfinamide: Used in the synthesis of N-heterocycles and shares the tert-butyl group.

Uniqueness

(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate is unique due to its specific combination of functional groups, which provides versatility in synthetic applications and potential for diverse biological activities .

Activité Biologique

(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate, with the CAS number 630128-01-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, highlighting its chemical properties, biological activities, and relevant studies.

- Molecular Formula : C₁₉H₂₅N₁O₇

- Molecular Weight : 379.41 g/mol

- Purity : >97%

- Storage Conditions : Sealed in dry conditions at 2-8°C

The biological activity of this compound is primarily attributed to its structural features that facilitate interaction with biological targets. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, which are crucial for bioactivity.

Antimalarial Activity

Research has shown that compounds similar to this compound exhibit promising antimalarial properties. A study focused on the structure-activity relationship (SAR) of various derivatives indicated that stereochemistry significantly influences biological activity. For instance, specific isomers demonstrated enhanced efficacy against Plasmodium falciparum, the causative agent of malaria, highlighting the importance of chiral centers in drug design .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways. For example, it was found to interact with glyceraldehyde 3-phosphate dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway of Plasmodium falciparum. This interaction suggests a multitarget mechanism where the compound could disrupt energy metabolism in the parasite, leading to its death .

Study on Antiplasmodial Activity

In vitro assays were conducted to assess the antiplasmodial activity of this compound against different strains of P. falciparum. The results indicated sub-micromolar IC50 values (<1 μM), demonstrating potent activity comparable to established antimalarial drugs such as chloroquine .

| Compound | IC50 (μM) | Strain |

|---|---|---|

| This compound | <1 | D10 (Chloroquine sensitive) |

| Chloroquine | ~0.5 | D10 |

| Other derivatives | >1 | W2 (Chloroquine resistant) |

In Vivo Studies

Further investigations into the in vivo efficacy of this compound revealed promising results in animal models infected with P. falciparum. The compound exhibited a significant reduction in parasitemia levels, confirming its potential as a therapeutic agent against malaria .

Propriétés

IUPAC Name |

1-O-benzyl 6-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO7/c1-19(2,3)27-18(24)20-15(10-14(21)11-16(22)25-4)17(23)26-12-13-8-6-5-7-9-13/h5-9,15H,10-12H2,1-4H3,(H,20,24)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMPGIMOTPAINZ-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)CC(=O)OC)C(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)CC(=O)OC)C(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.